molecular formula C12H4Cl6O B14135897 2,2',3,4,4',5-Hexachlorodiphenyl ether CAS No. 71585-36-9

2,2',3,4,4',5-Hexachlorodiphenyl ether

Cat. No.: B14135897
CAS No.: 71585-36-9
M. Wt: 376.9 g/mol
InChI Key: LDPJEMNNPDFBCQ-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5-Hexachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H4Cl6O It belongs to the class of polychlorinated diphenyl ethers, which are known for their stability and persistence in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination.

Industrial Production Methods

Industrial production of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The use of advanced separation techniques ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4,4’,5-Hexachlorodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of chlorinated phenols and other oxidation products.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and other nucleophiles facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated phenols, while reduction can produce less chlorinated diphenyl ethers.

Scientific Research Applications

2,2’,3,4,4’,5-Hexachlorodiphenyl ether has several scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry for the study of polychlorinated compounds.

    Biology: Research on its biological effects helps understand the impact of chlorinated compounds on living organisms.

    Medicine: Studies investigate its potential toxicological effects and mechanisms of action.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’,3,4,4’,5-Hexachlorodiphenyl ether involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting normal cellular functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect the endocrine system and other critical biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,4’,5,5’-Hexachlorodiphenyl ether
  • 2,2’,4,4’,5,6-Hexachlorodiphenyl ether
  • 2,2’,3,4,4’,5’-Hexachlorobiphenyl

Uniqueness

2,2’,3,4,4’,5-Hexachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and biological effects. Compared to other similar compounds, it has distinct reactivity and environmental persistence, making it a compound of particular interest in environmental and toxicological studies.

Properties

CAS No.

71585-36-9

Molecular Formula

C12H4Cl6O

Molecular Weight

376.9 g/mol

IUPAC Name

1,2,3,4-tetrachloro-5-(2,4-dichlorophenoxy)benzene

InChI

InChI=1S/C12H4Cl6O/c13-5-1-2-8(6(14)3-5)19-9-4-7(15)10(16)12(18)11(9)17/h1-4H

InChI Key

LDPJEMNNPDFBCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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